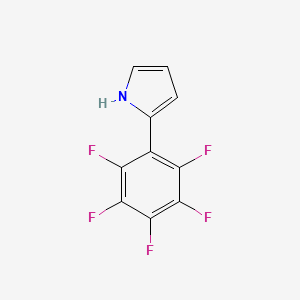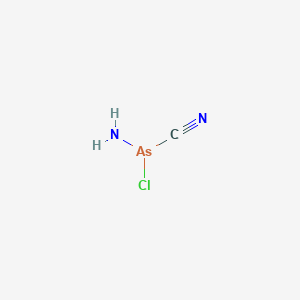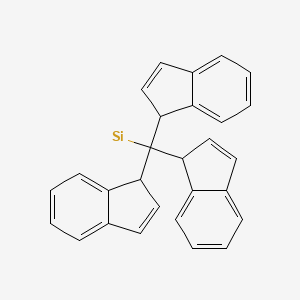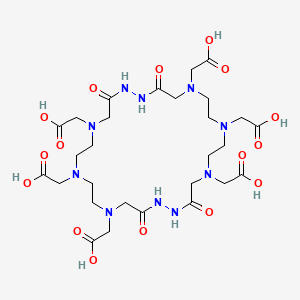
1H-Pyrrole, 2-(pentafluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 2-(pentafluorophenyl)- is a compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. The presence of the pentafluorophenyl group at the 2-position of the pyrrole ring significantly influences its chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1H-Pyrrole, 2-(pentafluorophenyl)- can be achieved through several methods. One common approach involves the cyclization of pentafluoroaniline with 2,5-dimethoxytetrahydrofuran in the presence of acetic acid. This reaction is typically carried out under reflux conditions for several hours, followed by purification through chromatography . Another method involves the use of phosphorus pentoxide (P2O5) as a cyclization agent, which provides the desired product in good yield . These methods are suitable for both laboratory-scale and industrial-scale production.
Análisis De Reacciones Químicas
1H-Pyrrole, 2-(pentafluorophenyl)- undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. Electrophilic substitution reactions, such as formylation and acetylation, are commonly performed using reagents like trifluoromethanesulfonic acid . These reactions typically yield 2-substituted products, which can be further converted into 3-substituted products through rearrangement . The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Aplicaciones Científicas De Investigación
1H-Pyrrole, 2-(pentafluorophenyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including porphyrins and other heterocyclic compounds . In materials science, it is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . In biology and medicine, the compound’s unique structure and reactivity make it a candidate for the development of new therapeutic agents and diagnostic tools . Additionally, its ability to form conducting polymers is of interest for applications in biosensors and tissue engineering .
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 2-(pentafluorophenyl)- is primarily related to its ability to undergo electrophilic substitution reactions. The pentafluorophenyl group enhances the electron-withdrawing properties of the pyrrole ring, making it more reactive towards electrophiles . This reactivity is exploited in various synthetic transformations, allowing for the selective modification of the compound’s structure. The molecular targets and pathways involved in its biological activity are still under investigation, but its potential as a therapeutic agent is being explored .
Comparación Con Compuestos Similares
1H-Pyrrole, 2-(pentafluorophenyl)- can be compared to other substituted pyrroles, such as 1H-Pyrrole, 2-phenyl- and 1H-Pyrrole, 2-(trifluoromethyl)- . While these compounds share a similar core structure, the presence of different substituents at the 2-position significantly affects their chemical properties and reactivity. For example, the pentafluorophenyl group in 1H-Pyrrole, 2-(pentafluorophenyl)- provides unique electronic and steric effects that are not observed in other substituted pyrroles . This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
147439-17-6 |
|---|---|
Fórmula molecular |
C10H4F5N |
Peso molecular |
233.14 g/mol |
Nombre IUPAC |
2-(2,3,4,5,6-pentafluorophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H4F5N/c11-6-5(4-2-1-3-16-4)7(12)9(14)10(15)8(6)13/h1-3,16H |
Clave InChI |
ZPASTXAQAXSFIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(dodecyloxy)benzene]](/img/structure/B12556325.png)

![4'-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B12556334.png)



![1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine](/img/structure/B12556352.png)


![7,7'-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one)](/img/structure/B12556361.png)
![(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B12556369.png)


